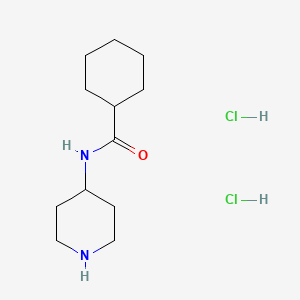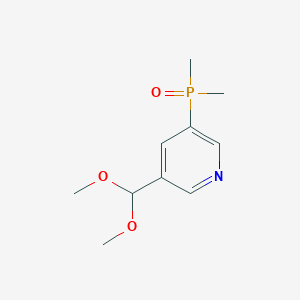
3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with dimethoxymethyl and dimethylphosphoryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The dimethoxymethyl group can be introduced via a reaction with formaldehyde dimethyl acetal in the presence of an acid catalyst. The dimethylphosphoryl group is often introduced through a phosphorylation reaction using dimethyl phosphite and a suitable activating agent such as a halogenating reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the pyridine ring.
科学的研究の応用
3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound may serve as a probe or a building block in the synthesis of biologically active molecules.
Industry: It can be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism by which 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and properties. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 2-(Dimethoxymethyl)pyridine
- 2,6-Bis(dimethoxymethyl)pyridine
- 3-(Dimethylphosphoryl)pyridine
Comparison
Compared to similar compounds, 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is unique due to the presence of both dimethoxymethyl and dimethylphosphoryl groups on the pyridine ring. This dual substitution can result in distinct chemical properties and reactivity patterns, making it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C10H16NO3P |
|---|---|
分子量 |
229.21 g/mol |
IUPAC名 |
3-(dimethoxymethyl)-5-dimethylphosphorylpyridine |
InChI |
InChI=1S/C10H16NO3P/c1-13-10(14-2)8-5-9(7-11-6-8)15(3,4)12/h5-7,10H,1-4H3 |
InChIキー |
WAFWRKVMTCOSNH-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC(=CN=C1)P(=O)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


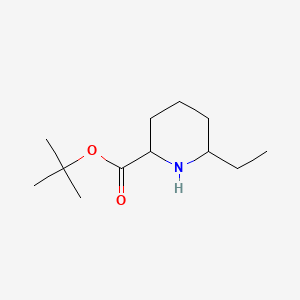
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
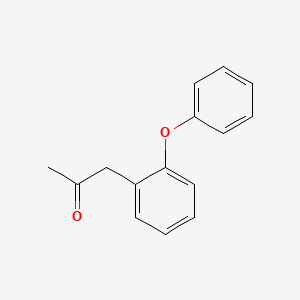
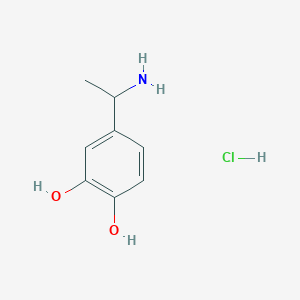
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
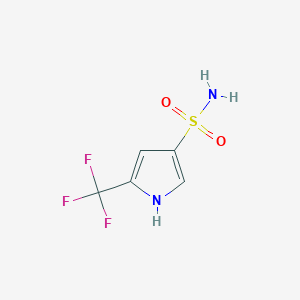
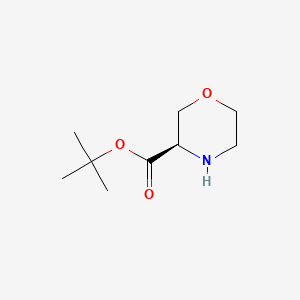
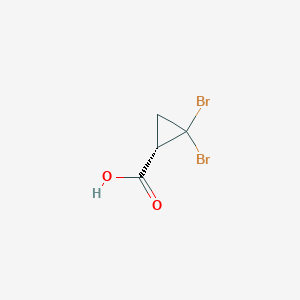
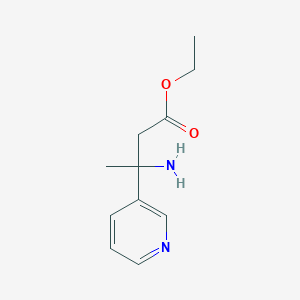
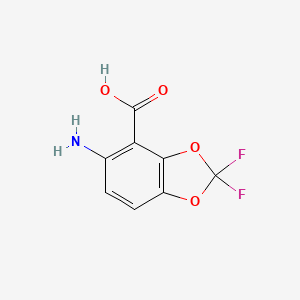
![5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B13518501.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B13518502.png)
